4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14573819
InChI: InChI=1S/C22H18N4O/c1-14-5-4-6-17(13-14)24-22-19-8-3-2-7-18(19)20(25-26-22)15-9-11-16(12-10-15)21(23)27/h2-13H,1H3,(H2,23,27)(H,24,26)
SMILES:
Molecular Formula: C22H18N4O
Molecular Weight: 354.4 g/mol

4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide

CAS No.:

Cat. No.: VC14573819

Molecular Formula: C22H18N4O

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide -

Specification

Molecular Formula C22H18N4O
Molecular Weight 354.4 g/mol
IUPAC Name 4-[4-(3-methylanilino)phthalazin-1-yl]benzamide
Standard InChI InChI=1S/C22H18N4O/c1-14-5-4-6-17(13-14)24-22-19-8-3-2-7-18(19)20(25-26-22)15-9-11-16(12-10-15)21(23)27/h2-13H,1H3,(H2,23,27)(H,24,26)
Standard InChI Key JBCRRCQSLMCSLQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N

Introduction

4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide is a complex organic compound belonging to the class of phthalazine derivatives. It features a phthalazine core, an amide functional group, and a tolylamino substitution, contributing to its chemical properties and potential biological activities. The molecular formula of this compound is C18H18N4O, although some sources may list it as C22H18N4O due to variations in the structure or isomerism .

Synthesis

The synthesis of 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide typically involves multi-step organic reactions. A common approach includes the reaction of 4-toluidine with phthalic anhydride or its derivatives under controlled conditions. The yield and purity of the final product can be assessed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).

Biological Activity and Potential Applications

Phthalazine derivatives, including 4-(4-m-Tolylamino-phthalazin-1-yl)-benzamide, have been explored for their pharmacological properties, particularly in the development of anti-cancer agents. These compounds are hypothesized to interact with specific biological targets, such as enzymes or receptors associated with cancer pathways. The mechanism often involves disrupting cellular processes involved in cancer progression.

Potential ApplicationDescription
Anti-cancer AgentsDisrupting cancer cell proliferation and survival pathways
Therapeutic ApplicationsPotential use in treating various cancers and other diseases

Research Findings and Future Directions

Research indicates that phthalazine derivatives exhibit anti-tumor activity by disrupting cellular processes involved in cancer progression. Further studies are required to elucidate specific interaction mechanisms at the molecular level. The ongoing exploration of phthalazine compounds suggests they may serve as scaffolds for designing new pharmaceuticals with enhanced efficacy and reduced side effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator